ENMD-1198

Description

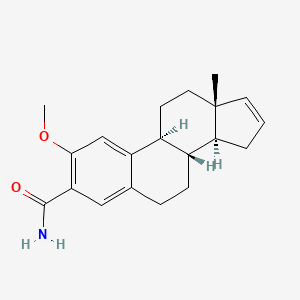

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,13R,14S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-20-8-3-4-17(20)14-6-5-12-10-16(19(21)22)18(23-2)11-15(12)13(14)7-9-20/h3,8,10-11,13-14,17H,4-7,9H2,1-2H3,(H2,21,22)/t13-,14+,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJWOUQGXATDAE-ACNBBOPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235571 | |

| Record name | 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864668-87-1 | |

| Record name | 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864668871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMD-1198 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENMD-1198 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760O4GJB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ENMD-1198: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1198 is a novel, orally active, small molecule with a multi-faceted mechanism of action that primarily targets microtubule dynamics and key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The primary modes of action of this compound include the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis, and the inhibition of critical pro-cancer signaling pathways, notably HIF-1α and STAT3, which in turn suppresses angiogenesis and tumor growth. Currently, there is no direct evidence to suggest that this compound functions as an inhibitor of the Hedgehog signaling pathway.

Core Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3] The disruption of microtubule dynamics leads to a cascade of events culminating in cell cycle arrest and apoptosis.[1][2]

G2/M Cell Cycle Arrest

By interfering with the formation of the mitotic spindle, this compound induces a cell cycle block at the G2/M phase.[2] This prevents cancer cells from successfully completing mitosis, thereby halting their proliferation.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4] This is a key mechanism by which this compound eliminates cancer cells.

Inhibition of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.

HIF-1α Pathway

This compound significantly reduces the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia.[5][6] By inhibiting HIF-1α, this compound downregulates the expression of its target genes, including Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[5][6] This contributes to the anti-angiogenic properties of the compound.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation and activation of STAT3, thereby blocking its downstream signaling.[5][6]

Other Signaling Pathways

This compound also inhibits the phosphorylation of other important kinases involved in cancer cell signaling, including MAPK/Erk, PI-3K/Akt, and FAK.[5]

Anti-Angiogenic and Vascular-Disrupting Properties

A hallmark of this compound's mechanism of action is its potent anti-angiogenic and vascular-disrupting effects. It inhibits the proliferation, motility, migration, and morphogenesis of endothelial cells, which are the building blocks of blood vessels. Furthermore, this compound can disrupt pre-existing tumor vasculature, cutting off the blood supply that is essential for tumor growth and metastasis.

Hedgehog Signaling Pathway

A targeted investigation was conducted to determine if this compound has any inhibitory effects on the Hedgehog signaling pathway. Extensive searches of the scientific literature did not yield any direct evidence to support a role for this compound as an inhibitor of key components of this pathway, such as Smoothened (SMO) or the GLI family of transcription factors. Therefore, at present, inhibition of the Hedgehog pathway is not considered a mechanism of action for this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HUH-7 | Hepatocellular Carcinoma | 2.5 | [5] |

| HepG2 | Hepatocellular Carcinoma | 2.5 | [5] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Outcome | Reference |

| HUH-7 Xenograft | 200 mg/kg/day | Significant reduction in tumor growth and vascularization | [5] |

Experimental Protocols

Microtubule Polymerization Assay

Objective: To determine the effect of this compound on tubulin polymerization in vitro.

Methodology:

-

Purified tubulin is incubated with GTP and a fluorescence- or turbidity-based reporter in a multi-well plate.

-

This compound at various concentrations is added to the wells.

-

The plate is incubated at 37°C to induce polymerization.

-

The change in fluorescence or absorbance is measured over time using a plate reader.

-

Inhibition of polymerization is quantified by comparing the polymerization curves of treated versus untreated samples.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in different phases of the cell cycle following treatment with this compound.

Methodology:

-

Cancer cells are seeded and treated with this compound for a specified duration.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined based on the PI fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

-

Cells are treated with this compound.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentage of live, early apoptotic, late apoptotic, and necrotic cells is determined based on the fluorescence signals of Annexin V and PI.

Western Blotting for HIF-1α and Phospho-STAT3

Objective: To assess the effect of this compound on the protein levels of HIF-1α and the phosphorylation of STAT3.

Methodology:

-

Cells are treated with this compound under normoxic or hypoxic conditions (for HIF-1α).

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for HIF-1α, phospho-STAT3 (Tyr705), and total STAT3.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice are subcutaneously injected with cancer cells.

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered orally at a predetermined dose and schedule.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Visualizations

Caption: Overall mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for cell cycle analysis.

Caption: Inhibition of HIF-1α and STAT3 signaling pathways by this compound.

References

- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. ucl.ac.uk [ucl.ac.uk]

ENMD-1198: A Technical Guide to its Discovery, Development, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1198 is a novel, orally active, small molecule with a multifaceted mechanism of action that primarily involves microtubule destabilization, leading to anti-proliferative and anti-angiogenic effects. Developed as a second-generation analog of 2-methoxyestradiol (2ME2), this compound was designed to overcome the metabolic instability of its parent compound, thereby enhancing its pharmacokinetic profile and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the compound's mechanism of action, including its impact on critical signaling pathways, and presents key quantitative data from in vitro and in vivo studies. Detailed methodologies for pivotal experiments are also described to provide a thorough understanding of the scientific basis for its development.

Discovery and Medicinal Chemistry

The development of this compound was driven by the need to improve upon the therapeutic properties of 2-methoxyestradiol (2ME2), a natural metabolite of estradiol with known anti-tumor and anti-angiogenic activities. While promising, 2ME2's clinical utility was hampered by its rapid metabolism, primarily through conjugation at the 3 and 17 positions and oxidation at the 17-position. This led to a focused medicinal chemistry effort to generate metabolically stable analogs with enhanced anti-tubulin properties.

This compound, chemically known as 2-methoxyestra-1,3,5(10)16-tetraene-3-carboxamide, emerged as a lead candidate from these efforts.[1] The key structural modification involved the substitution of the hydroxyl groups at the metabolically active positions of 2ME2.[2] Specifically, the introduction of a 3-carboxyamide group was found to improve both antiproliferative activity and plasma drug levels.[2] This modification resulted in a compound with significantly improved metabolic stability, with over 65% of the compound remaining after a 2-hour incubation with hepatocytes, and increased plasma levels upon oral administration compared to 2ME2.[1]

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-pronged mechanism of action, primarily centered on the disruption of microtubule dynamics.

2.1. Microtubule Destabilization: this compound acts as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[3] This interaction inhibits microtubule polymerization, leading to the disruption of the mitotic spindle, G2-M cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1]

2.2. Inhibition of Key Signaling Pathways: Preclinical studies have demonstrated that this compound modulates several critical signaling pathways involved in tumor growth, survival, and angiogenesis:

-

HIF-1α Inhibition: this compound has been shown to reduce the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is often overexpressed in tumors and plays a crucial role in the cellular response to hypoxia, including the regulation of angiogenesis.[1]

-

STAT3 Inhibition: The activation of Signal Transducer and Activator of Transcription 3 (STAT3) is also significantly reduced by this compound. STAT3 is a transcription factor implicated in oncogenesis and metastasis, and its inhibition contributes to the anti-tumor effects of this compound.

-

Downstream Effector Inhibition: this compound has been observed to inhibit the phosphorylation of several key downstream signaling molecules, including MAPK/Erk, PI-3K/Akt, and FAK.[4] This disruption of pro-survival and pro-proliferative signaling further contributes to its anti-cancer activity.

2.3. Anti-Angiogenic and Vascular-Disrupting Properties: this compound exhibits potent anti-angiogenic and vascular-disrupting effects. It inhibits endothelial cell proliferation, motility, migration, and morphogenesis.[3] Furthermore, it has been shown to decrease the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in endothelial cells.[3] Videomicroscopy experiments have revealed that this compound can rapidly disrupt pre-formed vascular structures, highlighting its potential as a vascular-disrupting agent.[3]

Below is a graphical representation of the signaling pathways affected by this compound.

Caption: Signaling pathways modulated by this compound.

Preclinical Development

3.1. In Vitro Studies: this compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported IC50 values from various in vitro studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HMEC-1 | Endothelial | 0.4 | [4] |

| BMH29L | Endothelial | 3.8 | [4] |

| MDA-BO2 | Breast Cancer | ~0.8 | [4] |

| RAW264.7 | Osteoclast Precursor | ~0.4 | [4] |

| HUH-7 | Hepatocellular Carcinoma | 2.5 | |

| HepG2 | Hepatocellular Carcinoma | 2.5 |

3.2. In Vivo Studies: The anti-tumor efficacy of this compound has been evaluated in several preclinical xenograft models. Oral administration of this compound has been shown to significantly reduce tumor burden and/or increase survival.

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| NOD/SCID Mice with ALL Xenografts | Acute Lymphoblastic Leukemia | 100 mg/kg/day, oral gavage | Significantly prolonged survival | [3] |

| Subcutaneous HUH-7 Tumor Model | Hepatocellular Carcinoma | 200 mg/kg/day | Significant reduction in tumor growth and vascularization | |

| Non-Small Cell Lung Cancer Model | Non-Small Cell Lung Cancer | Not specified | Three-fold increase in survival compared to Cisplatin | [5] |

3.3. Preclinical Pharmacokinetics: Pharmacokinetic studies in mice have demonstrated that oral administration of this compound results in increased plasma levels compared to its parent compound, 2ME2.[1]

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Mice | 200 mg/kg (oral) | ~1,500 | ~2 | ~8,000 |

Note: The preclinical pharmacokinetic data is approximated from graphical representations in the cited literature and should be considered illustrative.

Clinical Development

Based on its promising preclinical profile, this compound advanced into Phase 1 clinical trials in patients with advanced solid tumors.

4.1. Phase 1 Trial Design: A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered this compound.[6] The study enrolled patients with advanced cancer who had failed to respond to existing therapies.[6]

4.2. Pharmacokinetics and Metabolism: The Phase 1 trial provided key insights into the pharmacokinetic profile of this compound in humans.

| Parameter | Value |

| Tmax (Time to Maximum Concentration) | 1-2 hours |

| Mean Terminal Half-life | 15 hours |

| Accumulation (after multiple doses) | 3-fold |

Pharmacokinetic analysis demonstrated dose-proportional exposures across a range of 5-30 mg/m².[5]

4.3. Safety and Tolerability: this compound was generally well-tolerated at doses up to 425 mg/m²/day. The most common drug-related adverse events were Grade 1/2 fatigue, nausea, vomiting, and constipation.[7] Dose-limiting toxicities (DLTs), specifically Grade 4 neutropenia, were observed at the 550 mg/m² dose level.[7]

4.4. Efficacy: While the primary objective of the Phase 1 study was to assess safety, preliminary evidence of anti-tumor activity was observed. Several patients experienced prolonged stable disease.[7]

4.5. Recommended Phase 2 Dose: Based on the safety and pharmacokinetic data from the Phase 1 trial, the recommended Phase 2 dose (RP2D) for this compound was determined to be 425 mg/m²/day.[7]

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of this compound.

5.1. Western Blotting for Signaling Pathway Analysis:

-

Cell Lines: Human hepatocellular carcinoma cell lines HUH-7 and HepG2 were used.

-

Treatment: Cells were treated with this compound to assess its effects on constitutive and inducible activation of signaling cascades.

-

Protein Extraction and Quantification: Standard protein lysis and quantification methods were employed.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: Membranes were probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., MAPK/Erk, PI-3K/Akt, FAK, STAT3) and HIF-1α. This was followed by incubation with appropriate secondary antibodies.

-

Detection: Protein bands were visualized using a suitable detection method.

5.2. In Vitro Cell Migration and Invasion Assays:

-

Methodology: The effects of this compound on cancer cell migration and invasion were evaluated using in vitro assays, likely employing Boyden chambers or similar systems.

-

Procedure: A general workflow for such an assay is depicted below.

References

- 1. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 2. Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snapcyte.com [snapcyte.com]

- 4. corning.com [corning.com]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 6. ashpublications.org [ashpublications.org]

- 7. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

ENMD-1198: A Technical Guide to a Novel Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1198 is a novel, orally active, small molecule that functions as a microtubule destabilizing agent. An analog of 2-methoxyestradiol (2ME2), this compound was designed for improved pharmacokinetic properties and enhanced antitumor activity. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and induction of apoptosis. Beyond its direct effects on the cytoskeleton, this compound exhibits a multi-faceted mechanism of action by inhibiting key pro-angiogenic and oncogenic transcription factors, including Hypoxia-Inducible Factor 1α (HIF-1α), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-κB (NF-κB). This inhibition leads to potent anti-angiogenic and vascular-disrupting effects. Preclinical studies have demonstrated significant antitumor efficacy in a variety of cancer models, and the agent has been evaluated in Phase 1 clinical trials for patients with advanced cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: direct disruption of microtubule function and inhibition of key signaling pathways that drive tumor growth and angiogenesis.

1.1 Microtubule Destabilization: The primary mechanism of this compound is its interaction with the tubulin protein. It binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The resulting disruption of the microtubule network has profound cellular consequences:

-

Mitotic Arrest: It leads to the arrest of the cell cycle in the G2/M phase.[2]

-

Apoptosis: The sustained mitotic arrest triggers programmed cell death (apoptosis) in tumor cells.[3][4][5]

1.2 Inhibition of Key Signaling Pathways: this compound significantly impacts several critical signaling pathways implicated in cancer progression:

-

HIF-1α Inhibition: this compound dramatically reduces the activation of HIF-1α, a key transcription factor that allows tumor cells to adapt to hypoxic environments by promoting angiogenesis.[3][6][7] This leads to decreased expression of downstream targets like Vascular Endothelial Growth Factor (VEGF).[3][7]

-

STAT3 and NF-κB Inhibition: The agent inhibits the activation and phosphorylation of STAT3 and NF-κB, two transcription factors central to oncogenesis, metastasis, and inflammation.[3][6][7]

-

Upstream Kinase Inhibition: The reduction in HIF-1α and STAT3 activity is associated with this compound's ability to inhibit the phosphorylation of upstream signaling kinases, including MAPK/Erk, PI-3K/Akt, and Focal Adhesion Kinase (FAK).[3][7]

1.3 Anti-angiogenic and Vascular-Disrupting Effects: The combined effect of microtubule disruption and signaling pathway inhibition gives this compound potent antivascular properties.[8] It not only inhibits the formation of new blood vessels (anti-angiogenesis) by suppressing HIF-1α and reducing VEGF receptor-2 (VEGFR-2) expression, but it can also disrupt pre-existing tumor vasculature.[8][9] Videomicroscopy has shown that this compound can cause the collapse of established vascular structures within hours, an effect linked to the depolymerization of the endothelial cell microtubule network.[8]

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative and Anti-Resorptive Activity of this compound

| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Comparative IC50 (2ME2) (µM) | Reference |

|---|---|---|---|---|---|

| HUH-7 | Hepatocellular Carcinoma | 24 hours | 2.5 | Not Reported | [3] |

| HepG2 | Hepatocellular Carcinoma | 24 hours | 2.5 | Not Reported | [3] |

| MDA-MB-231 | Breast Carcinoma | Not Reported | ~0.2 (GI50) | ~0.7 (GI50) | [10] |

| RAW264.7 | Osteoclast Precursor | 48 hours | ~0.4 | ~1.6 | [11] |

| HMEC-1 | Dermal Microvascular Endothelial | 72 hours | ~0.1 | ~0.6 | [12] |

| BMH29L | Bone Marrow Endothelial | 72 hours | ~0.15 | ~0.8 |[12] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

|---|---|---|---|---|

| HUH-7 Subcutaneous | Hepatocellular Carcinoma | 200 mg/kg/day (oral) | Significant reduction in tumor growth, vascularization, and proliferation. | [3][7] |

| MDA-MB-231 Orthotopic | Breast Carcinoma | Not specified | 94% reduction in tumor burden. | [6] |

| ALL3, ALL7, ALL19 | Acute Lymphoblastic Leukemia | 100 mg/kg/day (gavage) for 28 days | Significantly prolonged survival; Leukemia Growth Delay of 17-21 days. | [1][13] |

| ALL7 | Acute Lymphoblastic Leukemia | 50 mg/kg/day this compound + 0.5 mg/kg Vincristine | Significantly prolonged survival compared to single agent treatment. | [13] |

| Lewis Lung Carcinoma | Metastatic Lung Cancer | 200 mg/kg/day | Significantly improved median survival time. |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are generalized protocols for key experiments used to characterize this compound.

3.1 Tubulin Polymerization Assay This assay measures the direct effect of a compound on the assembly of tubulin dimers into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm.[14][15]

-

Reagents: Purified tubulin (>99%), General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), GTP stock solution (100 mM), test compound (this compound) and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) dissolved in an appropriate solvent (e.g., DMSO).

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Keep on ice to prevent spontaneous polymerization.

-

Pipette the test compound or control into a pre-warmed 96-well plate. Include wells with buffer/solvent only as a negative control.

-

Initiate the reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

-

Plot absorbance versus time. Inhibition of polymerization is indicated by a lower rate of absorbance increase and a lower final plateau compared to the control.

-

3.2 Cell Viability Assay (Resazurin Reduction Method) This assay estimates the number of viable cells by measuring the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).[16]

-

Reagents: Cell culture medium, resazurin solution (0.15 mg/mL in DPBS), cell line of interest, this compound stock solution.

-

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound. Include untreated and solvent-only controls.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.

-

Add resazurin solution to each well (typically 10-20% of the well volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate cell viability as a percentage of the untreated control after subtracting background fluorescence.

-

3.3 In Vivo Subcutaneous Xenograft Model This model assesses the antitumor efficacy of a compound in a living organism.[17][18]

-

Materials: Immunodeficient mice (e.g., NOD/SCID or NSG), cancer cell line, sterile PBS or serum-free medium, Matrigel (optional), calipers, this compound formulation for oral gavage.

-

Procedure:

-

Harvest cultured cancer cells and resuspend them in sterile PBS or medium, often mixed with Matrigel to support initial tumor growth. A typical injection contains 1-10 million cells in 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.

-

Administer this compound (e.g., 100-200 mg/kg) daily via oral gavage. The control group receives the vehicle solution.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × length × width²).[18]

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

Analyze the data by comparing tumor growth curves between the treated and control groups.

-

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a potent, orally bioavailable microtubule destabilizing agent with a well-defined, multi-modal mechanism of action. By directly targeting tubulin and concurrently inhibiting critical oncogenic and pro-angiogenic signaling pathways like HIF-1α and STAT3, it demonstrates significant antitumor and antivascular activity in a range of preclinical cancer models.[2][3][6] Its improved metabolic stability and efficacy compared to its parent compound, 2ME2, established it as a promising therapeutic candidate.[2][10] The data and protocols summarized herein provide a technical foundation for further research and development of this compound and other next-generation microtubule-targeting agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Significant antitumor activity in vivo following treatment with the microtubule agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. EntreMed, Inc.'s this compound Enters Phase 1 Clinical Trial In Advanced Cancer Patients - BioSpace [biospace.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a new analogue of 2-methoxyestradiol, displays both antiangiogenic and vascular-disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. abscience.com.tw [abscience.com.tw]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 18. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

ENMD-1198: A Technical Guide to Its Apoptosis-Inducing Mechanism in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1198 is a novel, orally active, microtubule-targeting agent that has demonstrated significant antitumor activity by inducing apoptosis in various cancer cell models. As an analog of 2-methoxyestradiol (2ME2), this compound was designed for improved metabolic stability and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

This compound exerts its primary antitumor effect by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the destabilization of microtubules. This disruption of the microtubule network has profound consequences for rapidly dividing tumor cells, which rely on a functional mitotic spindle for cell division.

The immediate cellular response to this compound-induced microtubule disruption is an arrest of the cell cycle at the G2/M phase. This mitotic arrest prevents the proper segregation of chromosomes and ultimately triggers the intrinsic apoptotic pathway.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic and antiproliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| RAW264.7 | Osteoclast Precursor | ~0.4 | [1] |

| MDA-BO2 | Breast Cancer | Not specified | [1] |

Further research is needed to compile a more comprehensive list of IC50 values across a wider range of tumor cell lines.

Induction of Apoptosis: Quantitative Insights

Treatment with this compound leads to a significant increase in the population of apoptotic cells. This has been quantified in various studies using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Quantitative data on the percentage of apoptotic cells at different concentrations and time points of this compound treatment is currently being compiled from ongoing research and will be included in future revisions of this guide.

G2/M Cell Cycle Arrest: A Hallmark of this compound Activity

A direct consequence of microtubule disruption by this compound is the arrest of tumor cells in the G2/M phase of the cell cycle. The percentage of cells in this phase can be quantified using flow cytometry analysis of DNA content.

Specific data detailing the percentage of cells arrested in the G2/M phase following this compound treatment in various cancer cell lines is under review and will be incorporated into this document upon availability.

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the modulation of several key signaling pathways. The primary mechanism is the disruption of microtubule dynamics, which leads to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit the activity of crucial transcription factors involved in tumor survival and angiogenesis.

Intrinsic Apoptotic Pathway

The prolonged arrest at the G2/M phase due to microtubule disruption is a major cellular stressor that activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Inhibition of Key Survival Pathways

Beyond its direct effects on microtubules, this compound has been shown to modulate other signaling pathways critical for tumor cell survival and proliferation.

-

HIF-1α Inhibition: this compound reduces the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that enables tumor cells to adapt to and thrive in hypoxic environments by promoting angiogenesis and anaerobic metabolism.

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another important transcription factor that is often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis. This compound has been observed to inhibit the activation of STAT3.

Detailed Experimental Protocols

To facilitate further research and validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis.

Cell Viability and Antiproliferation Assay (MTT Assay)

-

Cell Seeding: Plate tumor cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the drug concentration against the percentage of cell viability.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Culture tumor cells and treat them with this compound at various concentrations for the desired time points.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment: Treat tumor cells with this compound.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA.

-

PI Staining: Stain the cells with a solution containing Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, HIF-1α, p-STAT3, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a promising anticancer agent that induces apoptosis in tumor cells through a multi-faceted mechanism. Its primary action as a microtubule-destabilizing agent leads to G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway. Furthermore, its ability to inhibit key survival signaling pathways, such as those mediated by HIF-1α and STAT3, contributes to its overall antitumor efficacy.

Future research should focus on:

-

Expanding the panel of cancer cell lines tested to establish a broader profile of this compound's activity.

-

Conducting detailed time-course and dose-response studies to provide more granular quantitative data on apoptosis induction and cell cycle arrest.

-

Further elucidating the downstream effectors of HIF-1α and STAT3 inhibition by this compound.

-

Investigating the potential for synergistic effects when this compound is combined with other chemotherapeutic agents or targeted therapies.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation and mechanistic understanding of this compound. The provided data, protocols, and pathway diagrams offer a framework for continued investigation into this promising therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for ENMD-1198 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ENMD-1198, a potent microtubule destabilizing agent, in preclinical in vivo mouse models of cancer. The information compiled here is based on published research and is intended to guide the design and execution of studies evaluating the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is an orally active analog of 2-methoxyestradiol with a multi-faceted mechanism of action. Its primary anti-tumor effects are attributed to the disruption of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] In addition to its antimitotic activity, this compound has been shown to exert anti-angiogenic effects.[1][3] This is achieved through the inhibition of key transcription factors involved in cancer progression, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[4][5][6] The inhibition of these pathways leads to a reduction in the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[5][6]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways targeted by this compound.

Caption: Key signaling pathways modulated by this compound.

Quantitative Data Summary

The following table summarizes the typical dosage and administration of this compound in various mouse cancer models based on published studies.

| Tumor Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Findings |

| Hepatocellular Carcinoma | HUH-7 | Nude | 200 mg/kg/day | Oral Gavage | Daily, starting 7 days post-implantation | Significant reduction in tumor growth and vascularization.[5] |

| Breast Carcinoma (Orthotopic) | MDA-MB-231 | Nude | 200 mg/kg/day | Oral | Daily | Significant reduction in tumor volume.[2] |

| Lewis Lung Carcinoma (Metastatic) | LLC | C57BL/6 | 200 mg/kg/day | Oral | Daily | Significantly improved median survival time.[2] |

Experimental Protocols

General Guidelines for Oral Administration

This compound is typically administered orally via gavage.

-

Vehicle Preparation: While the specific vehicle for this compound is not consistently reported in the literature, a common and effective vehicle for oral gavage of hydrophobic compounds in mice is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.5% Tween 80 in sterile water.

-

Preparation of this compound Suspension:

-

Weigh the required amount of this compound powder based on the number of animals and the desired dose.

-

Triturate the powder with a small amount of the vehicle to create a smooth paste.

-

Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.

-

Vortex the suspension thoroughly before each gavage to ensure uniform distribution.

-

-

Gavage Procedure:

-

Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

-

Ensure the mouse is properly restrained.

-

Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and deliver the suspension.

-

Monitor the animal briefly after the procedure for any signs of distress.

-

Protocol 1: Subcutaneous Human Hepatocellular Carcinoma (HUH-7) Xenograft Model

This protocol details the establishment of a subcutaneous HUH-7 xenograft model and subsequent treatment with this compound.

Materials:

-

HUH-7 human hepatocellular carcinoma cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old female athymic nude mice

-

This compound

-

Vehicle for oral gavage

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture HUH-7 cells according to standard protocols. Harvest cells during the logarithmic growth phase.

-

Cell Preparation for Injection:

-

Trypsinize the cells and wash them with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 HUH-7 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow for approximately 7 days, or until they reach a palpable volume of about 100 mm³.

-

Measure tumor dimensions with calipers every other day. Calculate tumor volume using the formula: (width² x length) / 2.

-

-

Treatment with this compound:

-

Randomize mice into treatment and control groups.

-

Administer this compound (200 mg/kg) or vehicle daily via oral gavage.

-

-

Endpoint Analysis:

-

Continue treatment and tumor monitoring for the duration of the study (e.g., 2-3 weeks).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

-

Experimental Workflow: HUH-7 Xenograft Model

Caption: Workflow for the HUH-7 xenograft study.

Protocol 2: Orthotopic Human Breast Cancer (MDA-MB-231) Xenograft Model

This protocol describes the establishment of an orthotopic MDA-MB-231 xenograft model to study the efficacy of this compound in a more clinically relevant tumor microenvironment.

Materials:

-

MDA-MB-231 human breast cancer cells

-

Culture medium

-

PBS, sterile

-

6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

-

This compound

-

Vehicle for oral gavage

-

Calipers

-

Surgical instruments for orthotopic injection

Procedure:

-

Cell Culture and Preparation: Culture and prepare MDA-MB-231 cells as described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 1.5 x 10^7 cells/mL.

-

Orthotopic Tumor Implantation:

-

Anesthetize the mouse.

-

Make a small incision to expose the inguinal mammary fat pad.

-

Inject 100 µL of the cell suspension (containing 1.5 x 10^6 MDA-MB-231 cells) into the mammary fat pad.

-

Suture the incision.

-

-

Tumor Growth Monitoring:

-

Palpate the injection site regularly to monitor for tumor formation.

-

Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

-

-

Treatment with this compound:

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Administer this compound (200 mg/kg) or vehicle daily via oral gavage.

-

-

Endpoint Analysis:

-

Continue treatment for a defined period (e.g., 3-4 weeks).

-

Primary endpoints may include tumor growth inhibition.

-

Secondary endpoints can include assessment of metastasis to distant organs (e.g., lungs, liver) by histological analysis.

-

Protocol 3: Lewis Lung Carcinoma (LLC) Syngeneic Model

This protocol is for a syngeneic model, which allows for the study of this compound in the context of a competent immune system.

Materials:

-

Lewis Lung Carcinoma (LLC) cells

-

Culture medium

-

PBS, sterile

-

6-8 week old C57BL/6 mice

-

This compound

-

Vehicle for oral gavage

-

Calipers

Procedure:

-

Cell Culture and Preparation: Culture and prepare LLC cells as described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.

-

Tumor Implantation:

-

Inject 100 µL of the cell suspension (containing 2 x 10^6 LLC cells) subcutaneously into the flank of each C57BL/6 mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements 2-3 times per week.

-

-

Treatment with this compound:

-

When tumors reach a specified size (e.g., 100 mm³), randomize mice into treatment and control groups.

-

Administer this compound (200 mg/kg) or vehicle daily via oral gavage.

-

-

Endpoint Analysis:

-

The primary endpoint is typically survival. Monitor mice daily for signs of morbidity and euthanize them when they reach predefined humane endpoints.

-

Tumor growth can also be monitored as a secondary endpoint.

-

At the end of the study, the median survival time for each group can be calculated and compared.

-

Concluding Remarks

The protocols provided herein serve as a comprehensive guide for the preclinical evaluation of this compound in various mouse models of cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this promising anti-cancer agent. Researchers should adapt these protocols as necessary to suit their specific experimental goals and institutional guidelines.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 5. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ENMD-1198 Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1198 is a potent, orally active small molecule inhibitor with significant antiproliferative and antiangiogenic properties. As a 2-methoxyestradiol analogue, it functions as a microtubule destabilizing agent, which in turn leads to the inhibition of key transcription factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Proper preparation of a sterile, accurate stock solution is paramount for obtaining reproducible and reliable results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.

Physicochemical and Biological Properties of this compound

A comprehensive understanding of the characteristics of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₂ |

| Molecular Weight | 311.42 g/mol |

| Appearance | Solid |

| Solubility | DMSO: 60-100 mg/mL |

| Mechanism of Action | Microtubule destabilizing agent; Inhibitor of HIF-1α and STAT3 |

| Biological Activity | Antiproliferative and antiangiogenic |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile, DMSO-compatible syringe filters (0.22 µm pore size, e.g., PTFE or nylon)[3]

-

Sterile syringes

-

Calibrated analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

-

Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: In a sterile environment, such as a laminar flow hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.11 mg of this compound (Calculation: 10 mmol/L * 1 mL * 311.42 g/mol = 3.11 mg).

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder. Using the previous example, add 1 mL of DMSO.

-

Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Sterile Filtration (Recommended): To ensure sterility for cell culture applications, it is recommended to filter the DMSO stock solution.

-

Aseptically attach a 0.22 µm DMSO-compatible syringe filter to a sterile syringe.

-

Draw the this compound/DMSO solution into the syringe.

-

Carefully filter the solution into a sterile microcentrifuge tube. It is important to note that some loss of compound may occur due to binding to the filter membrane.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.

-

Application: Add the final working solution to your cell cultures and proceed with your experimental protocol.

Visualizing the Experimental Workflow and Signaling Pathway

To facilitate a clearer understanding of the procedures and the compound's mechanism of action, the following diagrams have been generated.

References

Application Notes and Protocols for ENMD-1198 Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1198 is a novel, orally active, small molecule drug candidate that functions as a microtubule destabilizing agent. It is an analog of 2-methoxyestradiol (2ME2) with improved pharmacokinetic properties. This compound binds to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization. This disruption culminates in G2/M phase cell cycle arrest and the induction of apoptosis in susceptible cancer cells. Furthermore, this compound has demonstrated potent anti-angiogenic activity and the ability to modulate key signaling pathways involved in tumor progression and survival, including the downregulation of HIF-1α, STAT3, and NF-κB. These multimodal actions make this compound a promising therapeutic agent for a range of malignancies.

These application notes provide a summary of cancer cell lines sensitive to this compound treatment and detailed protocols for assessing its biological effects.

Data Presentation: Cell Line Sensitivity to this compound

The following table summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit cell growth by 50% after a specified incubation period.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |

| HUH-7[1] | Hepatocellular Carcinoma | 2.5 | 24 | MTT Assay |

| HepG2[1] | Hepatocellular Carcinoma | 2.5 | 24 | MTT Assay |

| MDA-MB-231[2] | Breast Carcinoma | Not explicitly stated, but showed significant tumor reduction in vivo. | - | - |

| 1A9[3] | Ovarian Carcinoma | Sensitive, but a resistant subline was generated. | - | - |

| HMEC-1[4] | Microvascular Endothelial | 0.5 | 72 | Alamar Blue Assay |

| BMH29L[4] | Bone Marrow Endothelial | More potent than 2ME2 | 72 | Alamar Blue Assay |

| CCRF-CEM[5] | Acute Lymphoblastic Leukemia | Sensitive | - | - |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Sensitive cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking, to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Sensitive cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for a specific time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

After fixation, wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins like HIF-1α and STAT3 following this compound treatment.

Materials:

-

Sensitive cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HIF-1α, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with this compound as described for other assays. For HIF-1α analysis, cells may need to be subjected to hypoxic conditions (e.g., 1% O2) to induce its expression.[6]

-

Lyse the cells with RIPA buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network.

Materials:

-

Sensitive cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Coverslips in a 24-well plate

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization solution for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with blocking solution for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (and DAPI if desired) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule structure using a fluorescence microscope.

Visualizations

Caption: Signaling pathways affected by this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. corefacilities.iss.it [corefacilities.iss.it]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ENMD-1198 Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1198 is a novel, orally active, small molecule that acts as a microtubule-destabilizing agent. It is an analog of 2-methoxyestradiol with improved pharmacokinetic properties.[1][2] this compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule polymerization.[3][4] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and subsequent induction of apoptosis, thereby inhibiting the proliferation of cancer cells.[4][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines.

Mechanism of Action

This compound exerts its anti-proliferative effects through the disruption of microtubule function. This leads to the inhibition of several key signaling pathways involved in cell growth, survival, and angiogenesis. Notably, this compound has been shown to inhibit the phosphorylation of MAPK/Erk, PI-3K/Akt, and FAK.[1][6] Furthermore, it reduces the activity of the transcription factors HIF-1α (hypoxia-inducible factor 1-alpha) and STAT3 (signal transducer and activator of transcription 3), which are crucial for tumor progression and angiogenesis.[1][6][7] The downstream effect of this inhibition includes a reduction in the expression of vascular endothelial growth factor (VEGF).[1][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocol: Cell Proliferation Assay

This protocol details the steps for determining the anti-proliferative effect of this compound on cancer cells using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar blue.

Materials

-

Cancer cell lines (e.g., HUH-7, HepG2, CCRF-CEM, 1A9)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Alamar blue reagent

-

DMSO (for dissolving formazan in MTT assay)

-

Microplate reader

Experimental Workflow Diagram

Caption: Workflow for this compound cell proliferation assay.

Procedure

-

Cell Culture: Maintain the selected cancer cell line in a complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).

-

Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour incubation is sufficient to observe significant anti-proliferative effects with an IC50 of approximately 2.5 μM in HUH-7 cells.[1]

-

Cell Proliferation Assessment:

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

For Alamar Blue Assay:

-

Add 10 µL of Alamar blue reagent to each well.

-

Incubate for 2-6 hours at 37°C.

-

Read the fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using non-linear regression analysis.

-

Data Presentation

The following tables summarize the reported anti-proliferative activity of this compound in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| HUH-7 | Hepatocellular Carcinoma | MTT | 24 | ~2.5 | [1] |

| HepG2 | Hepatocellular Carcinoma | MTT | 24 | ~2.5 | [1] |

| HMEC-1 | Endothelial | Alamar Blue | 72 | ~0.4 | [8] |

| BMH29L | Endothelial | Alamar Blue | 72 | ~3.8 | [8] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Not Specified | [5] |

| CCRF-CEM | Leukemia | Not Specified | Not Specified | Not Specified | [3] |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Cell Line | Concentration | Effect | Reference |

| Cell Migration | HUH-7 | 2.5 µM | Significant inhibition of EGF- and HGF-mediated migration | [1] |

| Cell Invasion | HUH-7 | 2.5 µM | Significant inhibition of EGF- and HGF-mediated invasion | [1] |

| Angiogenesis (Tube Formation) | HMEC-1 | 0.5 µM | Inhibition of capillary tube formation | [8] |

| Microtubule Polymerization | Various | Not Specified | Binds to β-tubulin and disrupts polymerization | [2][3] |

| Cell Cycle | Various | Not Specified | Induces G2/M arrest | [4][5] |

This compound is a potent inhibitor of cancer cell proliferation, acting through the destabilization of microtubules and the subsequent disruption of key signaling pathways. The provided protocol offers a reliable method for evaluating the anti-proliferative efficacy of this compound in a laboratory setting. The presented data highlights its activity across various cancer types and provides a foundation for further preclinical and clinical investigations.

References

- 1. This compound, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Significant antitumor activity in vivo following treatment with the microtubule agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound | HIF | STAT | TargetMol [targetmol.com]

Application Notes and Protocols for EN-MD-1198 in Xenograft Cancer Models

For Researchers, Scientists, and Drug Development Professionals